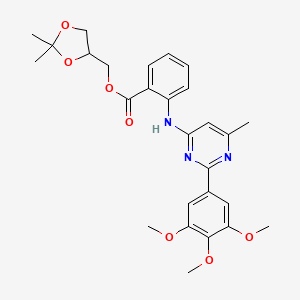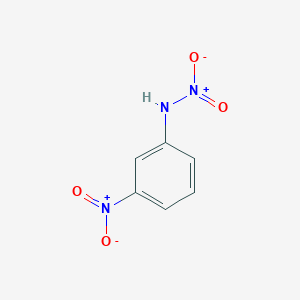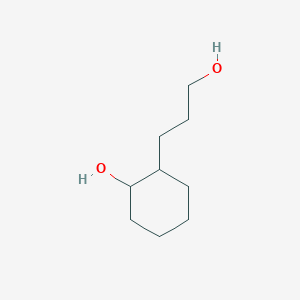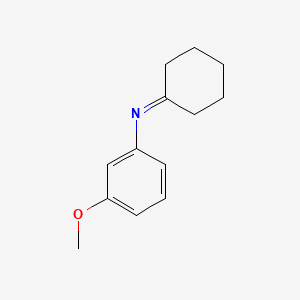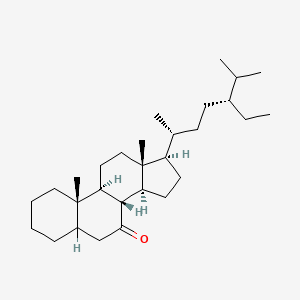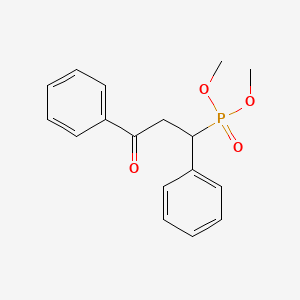
Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-oxo-1,3-diphenylpropyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate typically involves the reaction of dimethyl phosphite with a suitable precursor, such as a 3-oxo-1,3-diphenylpropyl halide. The reaction is usually carried out in the presence of a base, such as sodium methoxide, under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for maximizing yield and minimizing by-products .
化学反応の分析
Types of Reactions: Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxyphosphonates.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Hydroxyphosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound can be utilized in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphonates.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that process phosphate substrates. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
類似化合物との比較
- Diethyl (3-oxo-1,3-diphenylpropyl)phosphonate
- Dimethyl (3-oxo-3-phenylpropyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
Comparison: Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles and reactivity patterns, making it valuable for specific applications in organic synthesis and medicinal chemistry .
特性
CAS番号 |
56825-91-3 |
|---|---|
分子式 |
C17H19O4P |
分子量 |
318.30 g/mol |
IUPAC名 |
3-dimethoxyphosphoryl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C17H19O4P/c1-20-22(19,21-2)17(15-11-7-4-8-12-15)13-16(18)14-9-5-3-6-10-14/h3-12,17H,13H2,1-2H3 |
InChIキー |
YVLGVYUKVMVKFI-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


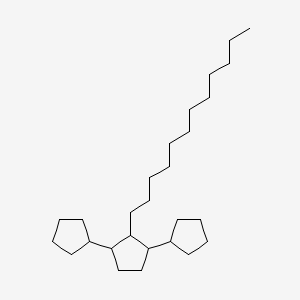
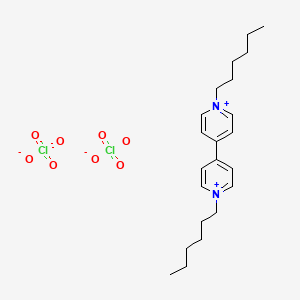
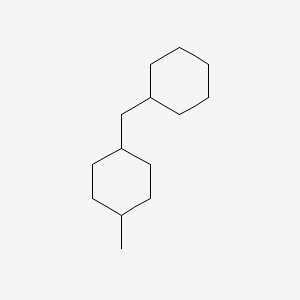
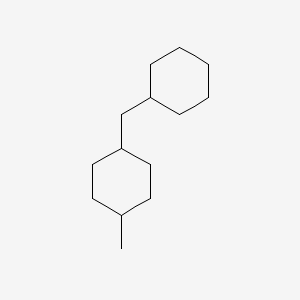

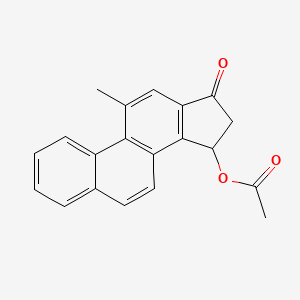
![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)

